molecular formula C24H22FNO3S B2489250 2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 847487-60-9

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B2489250
CAS No.: 847487-60-9
M. Wt: 423.5
InChI Key: PHAGSWMECRLJMQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a useful research compound. Its molecular formula is C24H22FNO3S and its molecular weight is 423.5. The purity is usually 95%.
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Scientific Research Applications

Binding Characteristics and Ligand Potency

Research has identified that compounds related to 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, such as DAA1106, show potent and selective binding to peripheral benzodiazepine receptors (PBRs) in the brain. The binding characteristics of these compounds indicate potential for elucidating physiological relevance of events mediated through PBRs, offering insights into brain function and potential therapeutic targets for neurological conditions (Chaki et al., 1999).

Anticancer Properties

A derivative of this compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This suggests its potential as a lead compound for developing new cancer therapies, emphasizing its role in antiproliferative activity and providing a foundation for further medicinal chemistry exploration (Mortimer et al., 2006).

Bioactivation and Cytochrome P450 Involvement

The bioactivation processes of fluorinated benzothiazoles, including variants of the compound , involve cytochrome P450 enzymes. This interaction suggests that modifications to the benzothiazole structure can impact antitumor efficacy and selectivity, offering a pathway to optimize cancer therapeutic agents through understanding enzyme-mediated activation and deactivation pathways (Wang & Guengerich, 2012).

Potential for Drug Delivery Systems

Exploratory research into apoferritin formulations for antitumor benzothiazoles, like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, indicates a promising approach for overcoming solubility challenges. These formulations could enhance the delivery and efficacy of such compounds in cancer treatment, highlighting the compound's adaptability and potential for inclusion in novel drug delivery systems (Breen et al., 2019).

Synthesis and Chemical Properties

Studies on the synthesis and properties of related benzothiazepine derivatives provide insights into the chemical behavior and potential applications of these compounds in medicinal chemistry. The exploration of synthesis methods and chemical reactivity supports the development of new drugs based on the benzothiazepine scaffold, opening avenues for therapeutic innovation (Hofmann & Fischer, 1987).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO3S/c1-28-20-11-10-17(13-21(20)29-2)23-14-24(27)26(15-16-6-5-7-18(25)12-16)19-8-3-4-9-22(19)30-23/h3-13,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAGSWMECRLJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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